3-methyl-N-octylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
3-methyl-N-octylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-3-4-5-6-7-8-12-17-16(18)15-11-9-10-14(2)13-15/h9-11,13H,3-8,12H2,1-2H3,(H,17,18) |
InChI Key |
PDNXPELOTIFSKU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C1=CC(=CC=C1)C |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for N Octylbenzamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and chemical environment of atoms within a molecule.
¹H-NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of 3-methyl-N-octylbenzamide, the spectrum is characterized by distinct signals corresponding to the aromatic protons, the octyl chain protons, the methyl group protons, and the amide proton.
The protons of the octyl group typically appear in the upfield region of the spectrum. The terminal methyl group (CH₃) exhibits a triplet, while the methylene (B1212753) (CH₂) groups along the chain produce a complex multiplet. The methylene group adjacent to the amide nitrogen (N-CH₂) is deshielded and appears as a quartet. mdpi.com The amide proton (N-H) usually presents as a broad singlet, the chemical shift of which can be concentration and solvent dependent. mdpi.com
The aromatic protons on the benzene (B151609) ring show signals in the downfield region. For a 3-methyl substituted ring, the pattern is complex due to the specific splitting relationships between the four adjacent protons. In the closely related 4-methyl-N-octylbenzamide, the aromatic protons appear as two distinct doublets, a simpler pattern due to the molecule's symmetry. mdpi.com
Table 1: Representative ¹H-NMR Data for N-Octylbenzamide Derivatives Note: Data is based on similar reported compounds to illustrate expected chemical shifts (δ) and multiplicities.
¹³C-NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete characterization of the carbon skeleton.
For this compound, the most downfield signal corresponds to the carbonyl carbon (C=O) of the amide group, typically appearing around 167 ppm. mdpi.com The aromatic carbons resonate in the 126-142 ppm range, with the carbon attached to the methyl group and the carbon attached to the amide group showing distinct shifts as quaternary carbons. mdpi.com The carbons of the octyl chain appear in the upfield region (14-40 ppm), with the N-CH₂ carbon being the most deshielded of the aliphatic chain. mdpi.com
Table 2: Representative ¹³C-NMR Data for an N-Octylbenzamide Derivative Note: Data from 4-methyl-N-octylbenzamide is used to illustrate expected chemical shifts (δ).
For molecules with complex or overlapping NMR signals, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and confirm structural assignments. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached carbons and carbons that are two or three bonds away, respectively.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. High-resolution mass spectrometry using EI has been reported for the analysis of secondary amides. researchgate.net
For this compound, the expected fragmentation would include:
The Molecular Ion Peak (M⁺): Corresponding to the intact molecule's mass.
Acylium Ion: A prominent peak resulting from the cleavage of the C-N amide bond, yielding a [CH₃-C₆H₄-CO]⁺ ion.
Fragmentation of the Octyl Chain: A series of peaks corresponding to the sequential loss of alkyl fragments from the octyl group.
MALDI-TOF is a soft ionization technique particularly suited for analyzing large, non-volatile molecules like polymers and biomolecules with minimal fragmentation. The analyte is co-crystallized with a matrix, which absorbs the laser energy and facilitates the ionization of the analyte.
In the study of N-octylbenzamide derivatives, MALDI-TOF MS has been successfully used to determine the molecular weight of precursors and functionalized molecules. For instance, it was employed to confirm the mass of 4-iodo-N-octylbenzamide and a larger pyrene (B120774) derivative containing the N-octylbenzamide moiety. researchgate.netmdpi.com While the direct analysis of polymers derived from this compound is not specified in the available literature, MALDI-TOF MS is a standard and powerful technique for characterizing the molecular weight distribution, end-groups, and repeating units of polyamide systems. It would be the method of choice for analyzing any oligomers or polymers synthesized from N-octylbenzamide-based monomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of N-octylbenzamide derivatives, GC-MS plays a vital role in purity assessment, identification of synthetic byproducts, and metabolic studies. The gas chromatography component separates the individual components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.
For the analysis of compounds like this compound, derivatization may be employed to increase volatility and improve chromatographic behavior, particularly for related compounds containing polar functional groups. sigmaaldrich.com The resulting mass spectra allow for the determination of the molecular weight and the elucidation of the compound's structure through the analysis of its fragmentation patterns. For instance, the analysis of bioactive compounds in various plant extracts by GC-MS has successfully identified numerous amides and related structures by comparing their mass spectra to established libraries. ijpras.comnih.govunar.ac.id
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Value |
| Retention Time (min) | 15.2 |
| Molecular Ion (M+) | m/z 247 |
| Key Fragment Ions (m/z) | 119 (C₈H₇O⁺), 113 (C₈H₁₇⁺), 91 (C₇H₇⁺) |
This table presents hypothetical data for illustrative purposes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. diva-portal.org It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.
The IR spectrum of an N-octylbenzamide derivative will exhibit several characteristic absorption bands that confirm the presence of key functional groups. masterorganicchemistry.com The amide group, in particular, gives rise to several distinct absorptions.
N-H Stretching: A prominent band in the region of 3300–3500 cm⁻¹ is indicative of the N-H stretching vibration. pressbooks.pub The exact position and shape of this band can provide information about hydrogen bonding.
C=O Stretching (Amide I band): A strong, sharp absorption band typically appears in the range of 1630–1690 cm⁻¹. masterorganicchemistry.com This band, known as the Amide I band, is one of the most characteristic absorptions for amides and is primarily due to the C=O stretching vibration. nih.govnih.gov
N-H Bending (Amide II band): Another significant band, the Amide II band, is found between 1510 cm⁻¹ and 1570 cm⁻¹. It arises from a combination of N-H in-plane bending and C-N stretching vibrations.
C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the aromatic ring and the octyl chain are observed. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. pressbooks.pub
Aromatic C=C Bending: Bands in the fingerprint region (below 1500 cm⁻¹) can be attributed to the out-of-plane bending of aromatic C-H bonds and the C=C bending of the benzene ring. rsc.org
Table 2: Characteristic IR Absorption Bands for a Generic N-Octylbenzamide Derivative
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| C=O (Amide) | Stretching (Amide I) | 1630 - 1690 masterorganicchemistry.com |
| N-H | Bending (Amide II) | 1510 - 1570 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| Aromatic C=C | Bending | ~1600 and 1450-1500 |
Vibrational spectroscopy, particularly IR, is highly sensitive to intermolecular interactions such as hydrogen bonding. acs.org In the solid state, N-octylbenzamide derivatives can form intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of another. This interaction typically leads to a broadening and a shift to lower frequency (redshift) of the N-H and C=O stretching bands compared to their positions in a dilute, non-polar solution where the molecules are largely monomeric. rsc.orgokstate.edu The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding. Advanced techniques like two-dimensional infrared (2D-IR) spectroscopy can offer even more detailed insights into the dynamics and coupling of these vibrational modes. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like N-octylbenzamide derivatives, the most common transitions are π → π* transitions within the benzene ring.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region. vscht.cz The presence of the benzoyl chromophore (a benzene ring attached to a carbonyl group) typically results in two main absorption bands:
A strong absorption band at a shorter wavelength, often referred to as the primary band.
A weaker absorption band at a longer wavelength, known as the secondary band, which arises from transitions that are formally forbidden by symmetry but become allowed due to vibrational coupling.
Substituents on the benzene ring can influence the position and intensity of these absorption maxima (λ_max). The methyl group in this compound is an auxochrome that can cause a slight bathochromic shift (red shift) of the absorption bands compared to unsubstituted N-octylbenzamide. up.ac.za The solvent can also affect the spectrum; polar solvents may cause shifts in the absorption bands due to interactions with the chromophore. Derivative spectrophotometry can be employed to enhance the resolution of overlapping bands and improve quantitative analysis. ajpaonline.comjcchems.com
Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition Type | Expected λ_max (nm) |
| π → π* (Primary) | ~230 - 250 |
| π → π* (Secondary) | ~270 - 290 |
This table presents expected ranges based on typical benzamide (B126) derivatives.
X-ray Diffraction (XRD) for Crystalline and Supramolecular Structure Determination
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. pdx.eduwikipedia.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, it is possible to determine the precise positions of atoms within the crystal lattice, as well as bond lengths, bond angles, and details of the intermolecular packing.
For N-octylbenzamide derivatives, growing a suitable single crystal allows for a detailed single crystal X-ray diffraction analysis. unimi.it This analysis can reveal:
Molecular Conformation: The precise three-dimensional shape of the molecule, including the dihedral angles between the phenyl ring and the amide plane. iucr.org
Crystal Packing: How the molecules are arranged in the crystal lattice. This is often dictated by intermolecular forces such as hydrogen bonding and van der Waals interactions. acs.org
Supramolecular Structure: The extended network formed by intermolecular interactions. In N-substituted benzamides, N-H···O=C hydrogen bonds are common and often lead to the formation of chains or dimeric structures. mdpi.comtubitak.gov.triucr.org The long octyl chains will likely influence the packing through van der Waals interactions, potentially leading to layered structures.
The analysis of the crystal structure of related N-substituted benzamides has shown that the amide group and the phenyl ring are often twisted with respect to each other. mdpi.com The study of these structures provides fundamental insights into how molecular design influences solid-state properties. acs.orgeurjchem.com
Table 4: Illustrative Crystallographic Parameters for a Benzamide Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.56 |
| b (Å) | 8.66 |
| c (Å) | 9.31 |
| β (°) | 101.77 |
| Z (molecules/unit cell) | 4 |
Data adapted from a related acetamide (B32628) structure for illustrative purposes. iucr.org
Grazing-Incidence X-ray Diffraction (GI-XRD) and Small-to-Wide Angle X-ray Scattering (GI-SWAXS) for Thin Film Morphology
The structural analysis of thin films composed of N-octylbenzamide derivatives is crucial for understanding their material properties. Grazing-Incidence X-ray Diffraction (GI-XRD) and Grazing-Incidence Small-to-Wide Angle X-ray Scattering (GI-SWAXS) are powerful, non-destructive techniques that provide detailed morphological information at the near-surface level. measurlabs.comeuropa.eu
Grazing-Incidence X-ray Diffraction (GI-XRD) directs an X-ray beam at a very low angle of incidence to the sample's surface, typically less than one degree. malvernpanalytical.com This geometry enhances the signal from the surface layers (from a few to hundreds of nanometers) while minimizing interference from the underlying substrate. measurlabs.commalvernpanalytical.com GI-XRD is primarily used to identify crystalline phases, determine lattice parameters, and assess the degree of crystallinity and crystallite size in thin films. measurlabs.com
Grazing-Incidence Small-to-Wide Angle X-ray Scattering (GI-SWAXS) is a comprehensive technique that provides multiscale structural information. nih.govresearchgate.net The Small-Angle X-ray Scattering (SAXS) component probes larger-scale structures, revealing details about the shape, size, and distribution of macromolecules or ordered domains from 1 to 200 nm. nih.gov The Wide-Angle X-ray Scattering (WAXS) component provides information on atomic and micro-scale structures, similar to conventional XRD, resolving smaller Bragg spacings. nih.govrug.nl When combined in a grazing incidence setup, GI-SWAXS can elucidate the hierarchical self-assembly and morphology of polymer thin films. researchgate.netdiva-portal.org
In a study on miktoarm star copolymers featuring poly(N-octyl benzamide) (PBA) arms, GI-XRD and GI-SWAXS were used to analyze the morphology of drop-casted thin films. researchgate.net The GI-XRD analysis clearly identified orthorhombic diffraction peaks, confirming the crystalline nature of the film. researchgate.net The corresponding GI-SWAXS data revealed diffraction peaks that indicated a periodic structure, allowing for the characterization of the nanofibril morphology. researchgate.net
Table 1: GI-XRD and GI-SWAXS Analysis of Poly(N-octyl benzamide) Copolymer Thin Film
| Parameter | Technique | Finding | Significance | Reference |
|---|---|---|---|---|
| Crystalline Structure | GI-XRD | Orthorhombic (110) and (200) diffraction peaks observed. | Confirms the semi-crystalline nature and specific packing arrangement of the polymer chains in the thin film. | researchgate.net |
| Morphology | GI-SWAXS | Diffraction peaks composed of q/q* peaks of 1:√3. | Indicates the presence of a well-ordered morphology. | researchgate.net |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques used to separate the components of a mixture. chemistryhall.com For compounds like this compound and related polymers, chromatographic methods are indispensable for monitoring synthesis, assessing purity, and performing purification.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique that separates analytes based on their size or hydrodynamic volume. wikipedia.org It is the most widely used method for analyzing polymers to determine their molecular weight and molecular weight distribution (polydispersity, Đ). wikipedia.orgintertek.com In GPC, a polymer solution is passed through a column packed with porous gel beads; larger molecules elute faster as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. wikipedia.org
The analysis of polyamides, including polybenzamides, by GPC can be challenging due to their limited solubility in common GPC solvents. cncmachiningptj.com Specialized solvents like hexafluoroisopropanol (HFIP) are often employed at near-ambient temperatures to successfully dissolve these polymers for analysis. intertek.combgb-info.com
In the synthesis of copolymers containing N-octyl benzamide units, such as poly(N-H benzamide-co-N-octyl benzamide), GPC is essential for verifying the success of the polymerization. nih.gov Research has demonstrated the synthesis of well-defined copolybenzamides with controlled molecular weights and narrow molecular weight distributions (Mw/Mn or Đ < 1.40), as confirmed by GPC analysis. nih.gov
Table 2: Representative GPC Data for Poly(N-H benzamide-co-N-octyl benzamide)s
| Polymer Composition (Molar Feed Ratio) | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity (Đ = Mw/Mn) | Reference |
|---|---|---|---|---|
| P(M3OOB-co-M4OB) 90/10 | 12,100 | 16,300 | 1.35 | nih.govresearchgate.net |
| P(M3OOB-co-M4OB) 70/30 | 13,000 | 17,400 | 1.34 | nih.govresearchgate.net |
| P(M3OOB-co-M4OB) 50/50 | 11,400 | 15,300 | 1.34 | nih.govresearchgate.net |
| P(M3OOB-co-M4OB) 30/70 | 10,600 | 14,200 | 1.34 | nih.govresearchgate.net |
Data derived from a study on related copolybenzamides, illustrating typical GPC outcomes. nih.govresearchgate.net
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid, inexpensive, and simple chromatographic technique used extensively in synthetic chemistry to monitor the progress of a chemical reaction. chemistryhall.comresearchgate.net The principle involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. chemistryhall.com The plate is then placed in a sealed chamber with a solvent (eluent), which moves up the plate by capillary action. chemistryhall.com Components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase, leading to their separation. chemistryhall.com
In the synthesis of amides, such as this compound from 3-methylbenzoyl chloride and n-octylamine, TLC is used to track the consumption of the starting materials and the formation of the amide product. mercer.edursc.org By comparing the spots of the reaction mixture over time to the spots of the starting materials, a chemist can determine when the reaction is complete and proceed with workup and purification. mercer.edu
Table 3: Hypothetical TLC Monitoring for the Synthesis of this compound
| Compound | Polarity | Expected Retention Factor (Rf) | Observation on TLC Plate |
|---|---|---|---|
| 3-methylbenzoyl chloride (Starting Material) | Relatively Non-polar | High | Spot moves far up the plate. Its intensity decreases as the reaction proceeds. |
| n-Octylamine (Starting Material) | Polar | Low | Spot stays near the baseline. Its intensity decreases as the reaction proceeds. |
| This compound (Product) | Intermediate | Intermediate | A new spot appears between the starting material spots. Its intensity increases as the reaction proceeds. |
High Performance Liquid Chromatography (HPLC) for Compound Purification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. biomedpharmajournal.orgacs.org It operates on the same principles as column chromatography but uses high pressure to pump the mobile phase through a column packed with smaller particles, leading to much higher resolution and faster separation times. acs.org
For the purification of synthesized compounds like this compound, preparative HPLC is an effective method. After an initial workup to remove the bulk of impurities, HPLC can be used to separate the desired product from any remaining starting materials, by-products, or other impurities with high precision. rsc.orgbeilstein-journals.org Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is commonly employed for the purification of moderately polar organic compounds like benzamide derivatives. nih.govscirp.org The fractions containing the pure compound are collected as they elute from the column, and the solvent is subsequently removed to yield the purified product. beilstein-journals.org
Table 4: General Parameters for HPLC Purification of a Benzamide Derivative
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Mode | Reversed-Phase (RP-HPLC) | The most common mode for compounds of intermediate polarity. |
| Stationary Phase (Column) | C18 (Octadecyl-silica) | A non-polar stationary phase that retains non-polar compounds more strongly. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | A polar solvent system. The composition can be run as an isocratic (constant) or gradient (variable) elution. scirp.org |
| Flow Rate | 1-20 mL/min (Preparative) | The rate at which the mobile phase is pumped through the column. |
| Detection | UV-Vis Detector | Monitors the eluent for UV-absorbing compounds (like the benzene ring in benzamides) at a specific wavelength (e.g., 254 nm). scirp.org |
Computational Chemistry and Theoretical Modeling Studies of N Octylbenzamide Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dergipark.org.trepstem.net It has been applied to study benzamide (B126) derivatives to predict their geometry, electronic properties, and spectroscopic signatures. scispace.comrsc.org
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-octylbenzamide derivatives, DFT calculations are employed to find the optimized molecular geometry. epstem.net This process involves systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule.
The conformational landscape of flexible molecules like N-octylbenzamide, which contains a rotatable octyl chain and an amide linkage, can be complex. Conformational analysis involves identifying various low-energy conformers and determining their relative stabilities. While specific studies detailing an exhaustive conformational search for 3-methyl-N-octylbenzamide are not prevalent, the general methodology involves rotating dihedral angles associated with flexible bonds and performing geometry optimization for each starting conformation. The results of such an analysis would yield the global minimum energy structure as well as other thermally accessible conformers, which collectively influence the macroscopic properties of the compound.
The electronic properties of a molecule are crucial for understanding its reactivity. irjweb.com Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller gap suggests that a molecule is more reactive. irjweb.com
In studies related to the synthesis of N-octylbenzamide via transamidation, DFT calculations were performed to analyze the frontier orbitals of the reactants. scispace.comresearchgate.netresearchgate.netrsc.org For instance, in the Al₂O₃-catalyzed reaction of N-methyl benzamide with n-octylamine, the HOMO-LUMO energy gap was calculated to understand the interaction between the reactants and the solvent. rsc.org The energy gap between the solvent's (triethylamine) HOMO and the amide's N-H LUMO was found to be significantly smaller than the gap between the solvent's HOMO and the amide's C=O LUMO, indicating that the solvent preferentially interacts with the N-H bond to facilitate the reaction. rsc.org
| Interacting Orbitals | Energy Gap (ΔE) | Significance |
|---|---|---|
| Solvent (Et₃N) N HOMO and Amide N–H LUMO | 0.035 Hartree | Indicates a strong interaction, facilitating proton removal from the amide. |
| Solvent (Et₃N) N HOMO and Amide C=O LUMO | 0.173 Hartree | A weaker interaction compared to the N-H bond interaction. |
Computational methods can simulate various types of spectra, which serves as a powerful tool for interpreting and validating experimental data. physics.gov.az DFT calculations allow for the prediction of vibrational frequencies (Infrared and Raman), electronic transitions (UV-Visible), and nuclear magnetic resonance (NMR) chemical shifts. scispace.comphysics.gov.az
IR Spectroscopy: Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to the nuclear positions of the optimized geometry. The resulting frequencies can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. arxiv.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to calculate the energies of electronic excitations from the ground state to various excited states. researchgate.net These calculated excitation energies and their corresponding oscillator strengths can be used to simulate the UV-Vis absorption spectrum.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). epstem.net The calculated shifts are typically compared to experimental data using a reference compound (like tetramethylsilane) to confirm the molecular structure.
While experimental FT-IR and NMR data have been used to characterize synthesized N-octylbenzamide rsc.org, detailed computational studies simulating these spectra for this compound are not widely published. The general procedure involves performing these calculations on the optimized geometry of the molecule. epstem.net
Reaction Mechanism Elucidation
Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. researchgate.net
Identifying the transition state (TS)—the highest energy point along the reaction pathway—is crucial for understanding the kinetics of a reaction. A transition state is a first-order saddle point on the potential energy surface. Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS correctly connects the reactants and products. researchgate.netresearchgate.net The IRC path traces the minimum energy pathway from the transition state down to the corresponding reactants and products. researchgate.netresearchgate.net
In the context of the Al₂O₃-catalyzed synthesis of N-octylbenzamide, IRC calculations were used to validate the transition states found for the transamidation reaction. researchgate.netresearchgate.netrsc.orgrsc.org These calculations provided evidence that the located transition state structures were indeed part of the pathway leading from the reactants (N-methyl benzamide and n-octylamine) to the product (N-octylbenzamide). rsc.org
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. researchgate.netresearchgate.net This profile provides quantitative insights into the feasibility of a reaction pathway and the role of a catalyst.
For the synthesis of N-octylbenzamide, DFT studies have elucidated the mechanism of Al₂O₃-catalyzed transamidation. scispace.comrsc.org The proposed mechanism involves the catalyst's amphoteric nature, where its Lewis acid site (Al³⁺) activates the carbonyl group of the amide, while a basic site (O²⁻) interacts with the amide's N-H proton. scispace.comrsc.org The calculated free energy profile showed that the formation of an initial complex between the catalyst and reactants is followed by several transition states and intermediates, ultimately leading to the formation of N-octylbenzamide and the release of methylamine. rsc.org
| Reaction Step | Species | Relative Free Energy (Hartree) |
|---|---|---|
| 1 | Reactants + Catalyst | -8411.776 |
| 2 | Transition State 1 (TS1) | -191.785 |
| 3 | Intermediate Complex | -8411.789 |
| 4 | Transition State 2 (TS2) | -8411.700 |
| 5 | Product + Catalyst | -191.786 |
Molecular Dynamics (MD) Simulations for Conformational Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes and structural stability of molecules. mdpi.comresearchgate.net These simulations are instrumental in understanding how molecules like N-octylbenzamide derivatives behave in different environments.
In the context of drug discovery and materials science, MD simulations can predict the binding poses of ligands to receptors and assess the stability of these interactions. mdpi.com Key parameters monitored during an MD simulation to evaluate stability include the root-mean-square deviation (RMSD) of atomic positions, the root-mean-square fluctuation (RMSF) of individual residues, and the analysis of intermolecular interactions such as hydrogen bonds. mdpi.comnih.gov For instance, in studies of inhibitor binding, stable RMSD values after an initial simulation period suggest that the complex has reached equilibrium. mdpi.com
For N-octylbenzamide derivatives, MD simulations can elucidate the flexibility of the octyl chain and the rotational barriers around the amide bond. The conformational ensemble generated from these simulations provides insights into the molecule's preferred shapes, which is crucial for its interaction with biological targets or its packing in a solid state. frontiersin.org For example, a study on benzamide derivatives used MD simulations to confirm the formation of stable protective layers on metal surfaces, highlighting the tendency of these molecules to aggregate. rsc.org The stability of such systems is often evaluated over simulation times ranging from nanoseconds to microseconds. mdpi.comnih.gov
Table 1: Key Parameters in Molecular Dynamics Simulations for Conformational Stability Analysis
| Parameter | Description | Significance |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule and a reference structure. | Indicates the structural stability of the system over time. A plateau in the RMSD plot suggests the system has reached equilibrium. mdpi.com |
| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each particle from its average position. | Highlights the flexible regions of the molecule. Higher RMSF values indicate greater mobility. mdpi.com |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds throughout the simulation. | Crucial for understanding specific intermolecular and intramolecular interactions that stabilize the conformation. mdpi.com |
| Potential Energy | The total potential energy of the system during the simulation. | A stable potential energy profile is indicative of a well-equilibrated and stable system. |
Quantitative Structure-Property Relationships (QSPR) Modeling for Electronic Distribution
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. imist.maresearchgate.netmdpi.com These models are built on the principle that the properties of a molecule are intrinsically linked to its structural and electronic features. imist.ma QSPR is widely used to predict various properties, including boiling point, solubility, and electronic characteristics, thereby reducing the need for extensive experimental work. nih.govplos.org
To develop a QSPR model, a set of molecules with known properties (the training set) is used. imist.ma For each molecule, a series of numerical values known as molecular descriptors are calculated. mdpi.com These descriptors can be categorized as one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular volume). mdpi.com Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then employed to establish a mathematical relationship between the descriptors and the property of interest. researchgate.net
In the study of N-octylbenzamide derivatives, QSPR can be used to predict properties related to their electronic distribution, such as dipole moment and polarizability, which influence their solubility and interaction with other molecules. For instance, a QSPR study on aromatic drugs used molecular descriptors to predict the n-octanol-water partition coefficient (logP), a key indicator of a drug's lipophilicity. researchgate.net The electronic distribution, often described by quantum chemical parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, can be a significant descriptor in such models. imist.ma These models suggested that the atomic masses and electronic distribution of atoms significantly affect the activity of the compounds studied. nih.gov
Table 2: Common Descriptors in QSPR Modeling for Electronic Properties
| Descriptor Type | Examples | Information Provided |
| Electronic Descriptors | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes the electronic nature and reactivity of the molecule. imist.ma |
| Topological Descriptors | Connectivity indices, Wiener index | Represents the atomic connectivity and branching of the molecule. plos.org |
| Geometrical Descriptors | Molecular surface area, Molecular volume | Describes the 3D shape and size of the molecule. mdpi.com |
| Constitutional Descriptors | Molecular weight, Number of specific atoms or bonds | Provides basic information about the molecular composition. mdpi.com |
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MEP) is a powerful tool for analyzing and predicting the reactive behavior of molecules. researchgate.netnih.gov It is a real physical property that can be determined experimentally through X-ray diffraction or calculated computationally. researchgate.net The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge. chemrxiv.org By mapping the MEP onto the electron density surface, one can visualize the electron-rich and electron-poor regions of a molecule. nih.gov
Typically, MEP surfaces are color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green and yellow represent areas with intermediate potential. chemrxiv.org These maps are invaluable for predicting sites of chemical reactivity, understanding intermolecular interactions like hydrogen bonding, and rationalizing structure-activity relationships. chemrxiv.orgmdpi.com
For a molecule like this compound, the MEP analysis would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic attack or hydrogen bond donation. rsc.orgnih.gov The nitrogen atom's lone pair would also contribute to a negative potential region. rsc.org Conversely, the hydrogen atom attached to the amide nitrogen would exhibit a positive potential, indicating its susceptibility to deprotonation or hydrogen bond acceptance. rsc.org Studies on similar benzamide derivatives have used MEP analysis to identify the most nucleophilic and electrophilic regions, which aligns with their observed reactivity and interaction patterns. rsc.org
Table 3: Interpreting Molecular Electrostatic Potential (MEP) Surfaces
| Color | Electrostatic Potential | Interpretation | Predicted Reactivity |
| Red | Most Negative | Electron-rich region, high electron density. nih.gov | Site for electrophilic attack. nih.gov |
| Yellow/Orange | Moderately Negative | Intermediate electron density. | Potential site for electrophilic interaction. |
| Green | Neutral | van der Waals surface. | Less likely to be a primary reactive site. |
| Blue | Most Positive | Electron-poor region, nucleus contribution dominates. nih.gov | Site for nucleophilic attack. nih.gov |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) units, which correspond to the familiar Lewis structure picture. uni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that are easier to interpret chemically. uni-muenchen.de
A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.deuba.ar This method evaluates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. grafiati.com These interactions, often referred to as hyperconjugation, are crucial for understanding a wide range of chemical phenomena, including conformational preferences, bond strengths, and the nature of intramolecular hydrogen bonds. grafiati.com
Table 4: Key Donor-Acceptor Interactions from NBO Analysis in an Amide
| Donor NBO | Acceptor NBO | Type of Interaction | Significance |
| n(N) | π(C=O) | Lone pair to antibonding pi orbital | Confers partial double bond character to the C-N bond, leading to rotational barrier and planarity. |
| σ(C-H) | σ(C-C) | Sigma bond to antibonding sigma bond | Hyperconjugative interactions that contribute to conformational stability. |
| n(O) | σ(N-H)* | Lone pair to antibonding sigma bond | Can indicate the presence and strength of an intramolecular hydrogen bond. |
Structure Activity Relationship Sar Methodologies in Benzamide Research
Investigation of Substituent Effects on Molecular Features and Interactions
The properties and behavior of a benzamide (B126) derivative are intricately linked to the nature and position of its substituents. These modifications can alter the molecule's size, shape, lipophilicity, and electronic distribution, which in turn dictates its interactions with biological targets and its packing in the solid state.
The length of the N-alkyl chain in N-alkylbenzamides is a critical determinant of their physicochemical properties and biological activity. While specific studies on 3-methyl-N-octylbenzamide are not extensively detailed in the public domain, the principles governing the impact of N-alkyl chain length can be inferred from research on related compounds.
Increasing the length of the N-alkyl chain, such as the octyl group in this compound, generally leads to an increase in lipophilicity. This property is crucial for processes like membrane permeability and can significantly influence a molecule's pharmacokinetic profile. Research on other N-alkylated compounds has shown that variations in chain length can affect how the molecule binds to receptors and how it self-assembles or packs in a crystalline structure. For instance, in a series of copolybenzamides, the presence of an N-octyl side chain was found to enhance the hydrophobicity of the resulting material. mdpi.com
The extended and flexible nature of the octyl chain can allow for enhanced van der Waals interactions with hydrophobic pockets in a protein binding site. This can contribute to a stronger binding affinity. Conversely, a long alkyl chain might also introduce steric hindrance, potentially preventing an optimal fit with a target. The conformation adopted by the N-octyl chain is also a key factor, with different folded or extended conformations leading to varied intermolecular interactions and packing efficiencies in the solid state.
| Property | Influence of N-Octyl Chain |
| Lipophilicity | Significantly increased |
| Molecular Recognition | Potential for enhanced van der Waals interactions with hydrophobic pockets. May introduce steric hindrance. |
| Crystal Packing | Influences intermolecular interactions, potentially leading to different packing motifs. |
| Solubility | Generally decreases in polar solvents and increases in non-polar solvents. |
The position of substituents on the aromatic ring of a benzamide has a profound effect on its electronic properties and three-dimensional shape. The methyl group at the 3-position (meta-position) in this compound influences the molecule's behavior in several ways.
A methyl group is generally considered to be weakly electron-donating through an inductive effect. This can subtly alter the electron density of the aromatic ring and the amide group, which may, in turn, affect interactions with biological targets. The position of the substituent is critical. For example, a substituent at the ortho position can have a more pronounced steric effect on the conformation of the amide group relative to the benzene (B151609) ring compared to a meta or para substituent. nih.gov
Furthermore, studies on other substituted benzamides have shown that the position of a substituent can have a significant impact on biological activity. For instance, in a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, the position of substituents on an aniline (B41778) ring influenced larvicidal activity, with less sterically hindered substitutions showing increased activity. mdpi.com This highlights the importance of positional isomerism in drug design and the need to carefully consider the placement of functional groups.
| Feature | Influence of 3-Methyl Group |
| Electronic Effect | Weakly electron-donating (inductive effect) |
| Steric Effect | Influences the preferred conformation of the amide group relative to the benzene ring. |
| Molecular Conformation | Can lead to a preferred anti conformation of the C=O bond relative to the methyl group. |
| Biological Activity | The position can significantly impact the interaction with biological targets. |
Stereochemistry plays a pivotal role in the interaction of molecules with chiral biological targets such as proteins and enzymes. For benzamides, stereochemical considerations can arise from chiral centers within the molecule or from atropisomerism, which is restricted rotation around a single bond.
While this compound itself is not chiral, derivatives of benzamides often incorporate chiral centers, and the stereochemistry at these centers can dramatically affect biological activity. For N-methylbenzanilides, which are structurally related to N-alkylbenzamides, the introduction of ortho-methyl groups can influence the equilibrium between cis and trans amide conformations. nih.gov The predominant conformation in solution and in the crystal is a critical aspect of its stereochemistry. N-methylbenzanilide, for instance, predominantly exists in the cis-amide form in both crystal and solution, whereas benzanilide (B160483) adopts a trans-amide conformation. nih.gov The introduction of methyl groups ortho to the amide bond can destabilize the cis-amide conformation in N-methylbenzanilides, leading to a higher proportion of the trans-amide form. nih.gov
These conformational preferences, dictated by the stereoelectronic effects of the substituents, are a key aspect of Stereochemical-SAR (S-SAR). A molecule must adopt a specific three-dimensional conformation to effectively bind to its biological target. Therefore, understanding the factors that govern the conformational equilibrium of benzamides is crucial for designing molecules with high affinity and selectivity.
Ligand-Target Interaction Modeling
Computational modeling has become an indispensable tool in modern drug discovery and materials science. For benzamide research, ligand-target interaction modeling provides valuable insights into how these molecules might bind to protein targets, helping to rationalize observed biological activities and guide the design of new compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
In the context of benzamide scaffolds, molecular docking studies can be used to predict how a compound like this compound might interact with a specific protein target. The process involves placing the ligand in the binding site of the protein in various conformations and orientations and then scoring these poses based on a force field that estimates the binding affinity.
Successful docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound, docking studies would likely show the N-octyl chain occupying a hydrophobic pocket within the binding site, while the amide group could participate in hydrogen bonding with amino acid residues. The 3-methyl group would also be positioned to make favorable contacts within the binding site. The results of such studies are often expressed as a docking score, which is an estimate of the binding free energy.
Beyond predicting the binding pose of a known ligand, computational methods can also be used to predict the location of binding sites on a protein surface. nih.gov This is particularly useful when the binding site of a target protein is unknown. Methods for binding site prediction often look for pockets and cavities on the protein surface that have suitable properties for ligand binding, such as a certain size, shape, and hydrophobicity.
Once a potential binding site is identified, molecular docking can be used to predict the mode of interaction of a benzamide derivative. The mode of interaction refers to the specific set of contacts that the ligand makes with the protein. For example, the amide group of a benzamide is a common hydrogen bond donor and acceptor. The aromatic ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Design Principles for Modulating Molecular Function through Structural Modification
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. The specific biological function of a benzamide derivative is not inherent to the core structure alone but is exquisitely controlled by the nature and position of its substituents. The compound this compound serves as a useful archetype for understanding these principles, as its structure features two primary points for modification: the aromatic (benzoyl) ring and the N-alkyl substituent attached to the amide nitrogen. The systematic modification of these regions is a fundamental strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties.
A primary method for refining the activity of benzamide-based compounds is through the strategic substitution on the aromatic ring. The position and electronic nature of these substituents can drastically alter a molecule's interaction with its target protein.
Lipophilic and Steric Interactions : Small, lipophilic groups, such as the methyl group in this compound, can enhance binding affinity by occupying hydrophobic pockets within a target's binding site. For example, in a structure-activity relationship (SAR) study of benzamides as inhibitors of Mycobacterium tuberculosis QcrB, a methyl group at the C-5 position of the benzamide ring resulted in greater potency (IC90 = 0.62 μM) compared to a bromine atom at the same position (IC90 = 5.5 μM). acs.org This highlights that even subtle changes in the size and lipophilicity of a substituent can lead to significant gains in activity. acs.org
Electronic Effects : The electronic properties of substituents are also a critical design parameter. Electron-withdrawing groups (e.g., halogens, cyano groups) or electron-donating groups (e.g., methoxy, amino groups) can modulate the acidity of the amide N-H group and the charge distribution across the molecule. nih.gov These modifications influence the strength of hydrogen bonds and other electrostatic interactions with the target. For instance, the incorporation of fluorine atoms is a common strategy to enhance binding affinity and improve metabolic stability. nih.gov
Scaffold Hopping and Bioisosteric Replacement : In some cases, the entire phenyl ring can be replaced with a heterocycle (e.g., pyridine, pyrimidine, thiophene) to improve properties such as aqueous solubility or to introduce new interaction points. acs.orgnih.gov This "scaffold hopping" is a key design principle to escape patent space or to fine-tune a molecule's physicochemical profile. nih.gov
Modulation of Lipophilicity : The length and branching of an N-alkyl chain are primary drivers of the molecule's lipophilicity (fat-solubility). The eight-carbon chain of the N-octyl group imparts significant hydrophobic character. This property is critical for influencing how the molecule crosses biological membranes and can be tailored to target specific cellular compartments. SAR studies on lipopeptide antibiotics have shown that optimizing the length of a lipid tail is crucial for achieving potent activity. rsc.org
Accessing Distal Binding Pockets : Long alkyl chains can be designed to extend into deeper, often hydrophobic, regions of a protein's binding site that would be inaccessible to smaller molecules. The optimal chain length is often a balance; a chain that is too short may not reach the pocket, while one that is too long may introduce steric clashes or lead to poor solubility. rsc.org
Conformational Effects : The flexibility of an N-alkyl chain can allow the molecule to adopt multiple conformations, one of which may be optimal for binding. Conversely, in some rational design approaches, flexible chains are replaced with more rigid structures to lock the molecule into its bioactive conformation, a strategy that can improve binding affinity. nih.gov
Beyond qualitative SAR, drug design often employs Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These computational models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. ingentaconnect.comnih.gov Descriptors representing physicochemical properties—such as lipophilicity (LogP), electronic parameters, and steric factors (molar refractivity)—are calculated for each molecule. ijpsr.combiolscigroup.usjppres.com The resulting QSAR equation can then be used to predict the activity of novel, unsynthesized benzamide derivatives, guiding chemists to prioritize the synthesis of compounds with the highest probability of success. jppres.com
To illustrate these design principles, the following data table, adapted from a study on benzamide derivatives as inhibitors of M. tuberculosis QcrB, shows how modifying a single position on the benzamide ring impacts inhibitory activity. acs.org
| Compound | Substituent at C-5 Position | Inhibitory Concentration (IC90, μM) |
|---|---|---|
| 4a | -Br (Bromo) | 5.5 |
| 4b | -CH3 (Methyl) | 0.62 |
| 4h | 3-Pyridine | 7.5 |
| 4f | ortho-Anisole | 49 |
| 4g | para-Anisole | >100 |
| 16 | 3-Thiophene | 0.13 |
The data clearly demonstrates that a small, lipophilic methyl group (4b) or a thiophene (B33073) ring (16) provides a significant enhancement in potency over a simple halogen like bromine (4a) or larger, poorly fitting groups like anisole (B1667542) (4f, 4g). acs.org This provides a concrete example of how systematic structural modification, guided by SAR principles, can modulate the molecular function of a chemical scaffold.
Advanced Materials and Supramolecular Chemistry of Benzamide Derivatives
Self-Assembly Processes of Poly(N-Octyl Benzamide) Copolymers
The ability of polymers to self-assemble into well-defined nanostructures is a cornerstone of nanotechnology and materials science. Copolymers containing poly(N-octyl benzamide) (PBA) have been shown to form ordered structures driven by the phase separation of their constituent blocks.
Research into novel miktoarm star copolymers, which are complex star-shaped polymers with chemically different arms, has demonstrated the self-assembly capabilities of PBA. researchgate.net Specifically, miktoarm star copolymers combining poly(N-octyl benzamide) (PBA) and poly(ε-caprolactone) (PCL) arms have been synthesized. researchgate.netnih.gov These copolymers, such as (PBA₁₁)₂-(PCL₁₅)₄, undergo nanoscale phase separation which results in the formation of uniform nanofibril morphologies. nih.gov A preliminary examination of one such PBA₂PCL₄ miktoarm star copolymer revealed the assembly of nanofibers with a consistent diameter of approximately 20 nm. nih.gov
A suite of analytical techniques is employed to characterize the complex, self-assembled structures of PBA copolymers. The successful synthesis and molecular weight distribution of these polymers are typically confirmed using Gel Permeation Chromatography (GPC), ¹H NMR spectroscopy, and mass-analyzed laser desorption/ionization mass spectrometry (MALDI-TOF-MS). nih.govresearchgate.net
The thermal properties and stability of the copolymers and their assemblies are examined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net For instance, in a μ-(PBA)(PCL) star copolymer, DSC analysis showed a notable increase in the glass transition temperature (Tg) of the PBA chain to 26.3 °C and a significant change in its melting behavior (Tm at 44.8 °C), which is attributed to the topological influence of the star structure restricting chain mobility and crystallinity. researchgate.net
The morphology of the self-assembled nanostructures is directly visualized using microscopy techniques. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for revealing the surface topography and structure of nanofibrils and other assemblies. researchgate.netrsc.org Dynamic Light Scattering (DLS) can be used to determine the size of aggregates or micelles in solution. rsc.orgresearchgate.net While these techniques are standard for characterizing such materials, specific published micrographs for 3-methyl-N-octylbenzamide polymers were not available in the search results.
Polymer Blends and Composites Incorporating Polybenzamides
Polybenzamides, known for their high performance, can be incorporated into polymer blends and composites to create materials with tailored properties. free.frresearchgate.net Blending polymers is a cost-effective strategy to achieve combinations of properties not available in a single polymer. rsc.orgfree.fr
Polymer composites often involve reinforcing a polymer matrix with fillers to enhance mechanical, thermal, or electrical properties. For instance, polybenzimidazole (PBI), a related aromatic polyamide, has been used to create micro- and nanocomposite fibers with materials like exfoliated graphite (B72142) and nitroxide-functionalized graphene oxides through electrospinning. utrgv.edu Similarly, high-performance thermoplastics like poly(benzamide) are considered for creating hierarchical composites, where multi-scale reinforcements such as carbon nanotubes (CNTs) grown on carbon fibers are embedded within the polymer matrix. rsc.org This approach has been shown to significantly improve flexural strength, modulus, thermal stability, and electrical conductivity in polyimide composites. rsc.org
Table 1: Properties of Hierarchical CNT-CF/Polyimide Composites
| Property | Conventional CF/PI Composite | CNT-CF/PI Composite (40 min CNT growth) | Improvement (%) |
|---|---|---|---|
| Flexural Strength | (Reference Value) | Increased | 33% |
| Flexural Modulus | (Reference Value) | Increased | 42% |
| T₅ (Temp. at 5% weight loss) | (Reference Value) | Increased by 17 °C | - |
| Glass Transition Temp. (Tg) | (Reference Value) | Increased by 27 °C | - |
| Through-Thickness Electrical Conductivity | (Reference Value) | Increased | 5 orders of magnitude |
Data derived from a study on polyimide composites, illustrating the potential enhancements for high-performance polymer composites like those based on polybenzamide. rsc.org
Hydrogen Bonding Networks in Benzamide (B126) Systems and Crystal Packing
The amide functional group (-CONH-) is a potent director of molecular organization through its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). mdpi.com This leads to the formation of extensive hydrogen bonding networks that are fundamental to the crystal packing of benzamide derivatives. acs.orgrsc.org
The interplay between strong intermolecular hydrogen bonding and other forces like π–π stacking interactions dictates the final crystal polymorph. rsc.org The strength and geometry of these hydrogen bonds are influenced by substituents on the benzene (B151609) ring, which can alter the electronic properties of the amide group. science.gov Computational studies have been used to dissect the energetic contributions of hydrogen bonding versus other interactions in determining the most stable crystal structures. rsc.org
Interactions with Nanomaterials (e.g., Graphene Monolayers) and Surface-Enhanced Raman Spectroscopy (SERS)
The interaction of benzamide derivatives with nanomaterials is an area of growing interest, particularly for developing new sensors and functional surfaces. Graphene, a single layer of carbon atoms, is a key nanomaterial in this context. mdpi.com Theoretical studies using density functional theory (DFT) have investigated the adsorption of benzamide onto carbon nanocones and have predicted interactions with graphene to form self-assembled molecular structures. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on nanostructured metal surfaces, typically gold or silver. clinmedjournals.org The technique provides vibrational fingerprint information about the molecule and its interaction with the surface. clinmedjournals.orgaip.org The adsorption of benzamide derivatives onto SERS-active substrates allows for their detection at very low concentrations. clinmedjournals.orgresearchgate.net The orientation of the molecule on the surface can be inferred from the enhancement of specific vibrational modes. aip.orgresearchgate.net For example, the presence of methyl group modes in a SERS spectrum can indicate the proximity of that group to the metal surface. researchgate.net
Graphene itself can act as a substrate for Raman signal enhancement, a phenomenon known as Graphene-Enhanced Raman Scattering (GERS). mdpi.comcore.ac.uk Hybrid substrates, combining graphene with metal nanoparticles, are being developed to leverage both the chemical affinity of graphene and the strong electromagnetic enhancement of plasmonic metals, offering powerful platforms for molecular sensing. mdpi.comcore.ac.uk
Liquid Crystalline Behavior of Benzamide Derivatives
Secondary (2°) benzamides, which retain the N-H proton, can form liquid crystal phases due to the strong, directional hydrogen bonds that promote the necessary molecular alignment. rsc.org These systems often form smectic phases, where molecules are arranged in layers. rsc.orgresearchgate.net In contrast, tertiary (3°) amides, where the N-H proton is replaced (e.g., by a methyl group), often lose their liquid crystalline behavior. rsc.org This disruption is attributed to the loss of the key intermolecular hydrogen bonding capability. rsc.org
Polymeric benzamides can also exhibit liquid crystallinity. medcraveonline.comacs.org Aromatic polyamides with rigid mesogenic units in the polymer backbone are often characterized by high melting points and can form lyotropic liquid crystal phases when dissolved in a suitable solvent. medcraveonline.comacs.org Side-chain liquid crystalline polymers, where mesogenic benzamide units are attached to a flexible polymer backbone via spacers, can also be designed to exhibit thermotropic mesophases at more convenient temperatures. acs.org
Table 2: Phase Transitions of Selected Benzamide Derivatives
| Compound Type | Phase Behavior | Key Structural Feature |
|---|---|---|
| Secondary (2°) benzanilide (B160483) dimers | Form nematic phases | N-H group enables intermolecular hydrogen bonding |
| Tertiary (3°) N-methyl benzanilides | Loss of liquid crystalline behavior | Absence of N-H proton prevents key hydrogen bonding |
| Hexakis(4-dodecyloxy)benzamide of rsc.org-N6 | Forms "tubular" mesophases (hexagonal columnar) | Macrocyclic structure with multiple amide groups |
Data compiled from studies on benzanilide dimers and macrocyclic benzamides. rsc.orgacs.org
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for Diverse Benzamide (B126) Analogues
The synthesis of amides is one of the most frequently performed reactions in the chemical industry, yet traditional methods often rely on stoichiometric coupling agents or harsh reaction conditions, which generate significant waste and have a considerable environmental impact. scispace.comrsc.org The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified amide formation that avoids poor atom economy as a top research priority. scispace.comwalisongo.ac.id Future research on 3-methyl-N-octylbenzamide and its analogues should prioritize the development of greener, more sustainable synthetic methodologies.
Promising areas of exploration include:
Biocatalytic Synthesis: Enzymes, particularly lipases like Candida antarctica Lipase B (CaL-B), offer a highly selective and efficient route to amide bond formation under mild, aqueous conditions. acs.orgnih.govrsc.org These biocatalysts can directly couple carboxylic acids and amines, eliminating the need for hazardous activating agents. nih.gov Research could focus on optimizing enzymatic processes for the synthesis of N-alkylbenzamides from 3-methylbenzoic acid and octylamine, potentially in unconventional green solvents to improve yield and sustainability. acs.org
Chemo-enzymatic Flow Methods: Combining the efficiency of chemocatalysis with the selectivity of biocatalysis in a continuous flow system presents a powerful strategy for scalable and sustainable synthesis. researchgate.net An integrated approach could be developed for this compound, telescoping reaction steps and minimizing purification needs. nih.gov
Solvent-Free and Catalytic Approaches: Direct amidation of carboxylic acids using catalysts like boric acid in solvent-free conditions represents a significant step towards greener synthesis. sciepub.comresearchgate.netsemanticscholar.org These methods are simple, efficient, and drastically reduce solvent waste. semanticscholar.org Another innovative route involves the iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water, offering high atom economy. rsc.org Investigating these catalytic systems for the synthesis of this compound could lead to more environmentally benign production processes. sciepub.comrsc.org
Electrosynthesis: The use of electrochemistry to drive amide bond formation is an emerging green alternative that can obviate the need for chemical oxidants or coupling agents. rsc.org Exploring the direct electrochemical amidation of 3-methylbenzoic acid could provide a novel and sustainable synthetic pathway. rsc.org
| Synthetic Method | Key Advantages | Potential Challenges for this compound | References |
|---|---|---|---|
| Biocatalysis (e.g., Lipase) | High selectivity, mild conditions, aqueous media, reduced waste. | Enzyme stability, substrate scope, reaction kinetics. | acs.orgnih.govrsc.org |
| Boric Acid Catalysis | Solvent-free, simple, readily available catalyst, high atom economy. | Reaction temperature, catalyst loading, substrate compatibility. | sciepub.comresearchgate.netsemanticscholar.org |
| Iron(III) Catalyzed Rearrangement | Uses water as solvent, high overall yields, atom economical. | Requires pre-synthesis of oxaziridine (B8769555) intermediate. | rsc.org |
| Electrosynthesis | Avoids chemical reagents, uses electricity as a clean reagent. | Electrode material, electrolyte selection, reaction optimization. | rsc.org |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Structural and Dynamic Understanding
A thorough understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is crucial for predicting its behavior and designing new applications. While standard spectroscopic techniques provide basic characterization, the integration of advanced methods and computational chemistry offers a path to a much deeper level of insight.
Advanced Spectroscopic Analysis: Techniques like 2D Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate complex spatial relationships between atoms, confirming the conformation of the amide bond and the relative orientation of the methyl and octyl groups. mdpi.com Hindered rotation around the C(O)-N bond in N-substituted benzamides can lead to non-equivalent proton signals, which can be studied in detail using advanced NMR experiments to understand the rotational energy barrier. mdpi.comnih.gov
Computational Chemistry (DFT): Density Functional Theory (DFT) has become a powerful tool for studying benzamide derivatives. researchgate.netrjptonline.orgresearchgate.net Future work should involve performing DFT calculations on this compound to:
Determine its lowest energy conformation and geometric parameters. rjptonline.org
Calculate its vibrational frequencies to aid in the interpretation of experimental Infrared (IR) and Raman spectra. researchgate.net
Analyze its frontier molecular orbitals (HOMO-LUMO) to understand its chemical reactivity and electronic properties. nih.gov
Generate Molecular Electrostatic Potential (MEP) maps to identify regions of electrophilic and nucleophilic character, which can predict intermolecular interactions like hydrogen bonding. nih.gov
Combined Spectroscopic and Computational Approaches: The most powerful approach involves using computational methods to complement and interpret experimental data. For instance, DFT calculations can predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental spectra for unambiguous assignment and a more robust structural characterization. nih.gov This synergy is essential for building a comprehensive understanding of the molecule's structure and properties.
Rational Design of Benzamide Scaffolds Based on Refined SAR Principles and Theoretical Predictions
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and material design, relating a molecule's structure to its function. drugdesign.orgashp.org For this compound, establishing SAR principles is an unexplored but potentially fruitful area of research. By systematically modifying its structure—for instance, by altering the position of the methyl group, changing the length or branching of the N-alkyl chain, or introducing other substituents on the aromatic ring—researchers can probe the structural requirements for specific biological activities or material properties.
Future research should focus on:
Systematic Analogue Synthesis: Creating a library of compounds based on the this compound scaffold is the first step. The sustainable synthetic methods discussed in section 7.1 would be crucial for the efficient and environmentally friendly production of these analogues.
SAR for Biological Activity: Benzamide derivatives are known to exhibit a wide range of biological activities. nih.gov SAR studies on N-alkyl amides have shown that lipophilic substituents can be crucial for activity. nih.gov A focused screening of a this compound analogue library against various biological targets (e.g., enzymes, receptors) could uncover novel therapeutic potential. For example, studies on other benzamides have identified key structural features for potent inhibition of targets like Mycobacterium tuberculosis QcrB, where the size and electronic nature of substituents are critical. acs.org
Quantitative Structure-Activity Relationship (QSAR): Once initial activity data are generated, 3D-QSAR models can be developed. These computational models can identify key steric and electronic features that correlate with activity, providing predictive power for designing more potent or selective compounds. nih.gov This rational design approach, guided by theoretical predictions, can significantly accelerate the discovery process and reduce the need for extensive empirical screening. nih.govnih.gov
Exploration of New Material Applications for Benzamide-Based Polymers and Supramolecular Assemblies
The amide functional group is a key structural motif in many high-performance polymers and is central to the formation of predictable, ordered structures through hydrogen bonding. The specific combination of a semi-rigid aromatic core and a flexible N-octyl chain in this compound makes it an interesting candidate for applications in material science.
Future avenues for research include:
Supramolecular Polymers: The N-H and C=O groups of the amide moiety can act as hydrogen bond donors and acceptors, respectively. This directional and specific interaction can be exploited to guide the self-assembly of this compound molecules into well-defined, one-dimensional supramolecular polymers. The interplay between the hydrogen bonding of the amide groups, π-π stacking of the aromatic rings, and van der Waals interactions of the octyl chains could lead to novel materials with interesting properties, such as gels or liquid crystals.
Polymer Building Blocks: this compound could be functionalized to serve as a monomer for polymerization. For example, introducing polymerizable groups would allow its incorporation into the backbone or as a side chain of conventional polymers. The presence of the benzamide unit could impart desirable properties such as improved thermal stability, specific recognition capabilities, or responsiveness to stimuli. The long octyl chain could act as an internal plasticizer, influencing the polymer's mechanical properties.
Functional Materials: The benzamide scaffold can be incorporated into materials designed for specific functions. For instance, benzimidazole (B57391) derivatives, which share structural similarities, are used in chemosensing and fluorescence applications. rsc.org Future work could explore the potential of this compound-based structures as components in sensors, organic electronics, or smart materials that respond to external triggers like temperature or pH.
Investigation of Environmental Impact and Green Chemistry Principles in Benzamide Synthesis and Application
As chemical production moves towards greater sustainability, a thorough assessment of the environmental impact of any compound and its synthesis is crucial. diplomatacomercial.com For this compound, this involves evaluating both its intrinsic properties and the processes used to create it.
Key areas for future investigation include:
Lifecycle Assessment: A comprehensive lifecycle assessment would evaluate the environmental footprint of this compound from raw material extraction to its final fate in the environment. This includes assessing its persistence, potential for bioaccumulation, and toxicity to aquatic life and other organisms. diplomatacomercial.com The behavior of amides in the environment can vary significantly based on their specific structure. diplomatacomercial.com
Application of Green Chemistry Metrics: The "greenness" of different synthetic routes for this compound can be quantified and compared using established metrics. walisongo.ac.ided.govsemanticscholar.org This provides a systematic way to identify the most sustainable manufacturing process.
| Metric | Description | Ideal Value | Focus | References |
|---|---|---|---|---|
| Atom Economy | (MW of product / MW of all reactants) x 100% | 100% | Efficiency of reactant atom incorporation into the final product. | walisongo.ac.id |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% | Accounts for reaction yield and stoichiometry. | walisongo.ac.id |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | Overall process efficiency, including solvents, reagents, and process aids. | walisongo.ac.id |
| Environmental (E)-Factor | Total waste (kg) / Product (kg) | 0 | Measures the total amount of waste generated per unit of product. | scientificupdate.com |
By applying these metrics, researchers can rationally select and optimize synthetic routes to not only maximize yield but also minimize environmental impact, aligning the production of this compound and its derivatives with the core principles of green chemistry. scientificupdate.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
